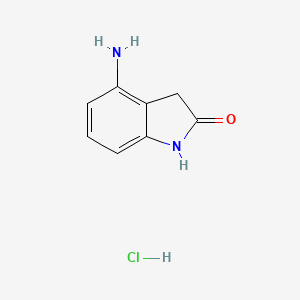

4-Amino-1,3-dihydroindol-2-one;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c9-6-2-1-3-7-5(6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDHCFFJDSHRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2NC1=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-1,3-dihydroindol-2-one hydrochloride CAS 54523-76-1

An In-Depth Technical Guide to 4-Amino-1,3-dihydroindol-2-one hydrochloride (CAS 54523-76-1): A Cornerstone Intermediate in Modern Drug Discovery

Abstract

4-Amino-1,3-dihydroindol-2-one, also known as 4-aminooxindole, is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry. Provided typically as a hydrochloride salt (CAS 54523-76-1) to enhance stability and handling, this molecule's true value lies in its versatile scaffold. The oxindole core is a "privileged structure" found in numerous biologically active compounds, most notably in a class of targeted cancer therapies known as kinase inhibitors. This guide provides an in-depth analysis of its chemical properties, synthesis, safety considerations, and pivotal applications, with a focus on its role in the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

4-Amino-1,3-dihydroindol-2-one hydrochloride possesses a bicyclic structure featuring a benzene ring fused to a pyrrolidinone ring, with an amine substituent at the 4-position of the aromatic ring. This amine group is a key functional handle, providing a reactive site for the elaboration of more complex molecular architectures. The hydrochloride salt form improves the compound's aqueous solubility and stability compared to the free base.

Caption: Chemical Structure of 4-Amino-1,3-dihydroindol-2-one.

Table 1: Physicochemical and Safety Data Summary

| Property | Value | Source |

|---|---|---|

| CAS Number | 54523-76-1 (for the free base) | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol (free base) | [1] |

| Appearance | Light brown solid | [2] |

| Storage Temperature | 2-8°C, Keep container tightly closed in a dry and well-ventilated place. | [1][2] |

| Solubility | Low water solubility is noted for a related compound. The hydrochloride salt form is expected to improve aqueous solubility. | [2] |

| Hazard Summary | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |[2][3] |

The Oxindole Scaffold: A Privileged Structure for Kinase Inhibition

The oxindole core is central to the design of numerous protein kinase inhibitors. Kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The oxindole structure serves as an excellent scaffold for mimicking the adenine region of ATP, enabling competitive binding at the enzyme's active site. This competitive inhibition blocks the phosphorylation of downstream substrates, thereby interrupting aberrant signaling pathways.

The multi-kinase inhibitor Sunitinib, an oxindole derivative, is a prime example of the scaffold's clinical success.[4] Research has shown that derivatives of 4-aminooxindole can be tailored to potently and selectively inhibit specific kinases, including Cyclin-Dependent Kinase 2 (CDK2), Fms-like tyrosine kinase 3 (FLT3), and Glycogen Synthase Kinase-3β (GSK-3β), all of which are important targets in oncology and other therapeutic areas.[4][5][6] The 4-amino group is particularly strategic, often serving as an attachment point for side chains that extend into specific pockets of the kinase active site to confer selectivity and potency.

Caption: General mechanism of competitive kinase inhibition by an oxindole-based drug.

Synthesis and Derivatization Workflow

4-Amino-1,3-dihydroindol-2-one is not typically synthesized directly. A common and scalable approach involves the reduction of a nitro-substituted precursor, 4-nitroindoline. This method, outlined in patent literature, provides a reliable pathway to the key 4-amino free base, which can then be converted to the hydrochloride salt for improved handling.

Experimental Protocol: Synthesis of 4-Aminoindoline (Free Base)

This protocol is adapted from methodologies described for the reduction of nitroindolines.[7]

Step 1: Reaction Setup

-

To a 1L reaction flask, add 4-nitroindoline (100g, 0.62 mol), ethanol (400 mL), and water (100 mL).

-

Begin stirring the mixture at room temperature.

-

Carefully add reduced iron powder (130g, 2.32 mol) to the suspension.

Step 2: Reduction Reaction

-

Heat the reaction mixture to reflux.

-

Once at reflux, add 3-4 mL of concentrated hydrochloric acid dropwise. The HCl serves to activate the iron for the reduction.

-

Maintain the reaction at reflux under vigorous stirring for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the iron salts and other solid byproducts.

-

Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Step 4: Purification

-

Add the crude product to a mixture of toluene and petroleum ether and bring to reflux.

-

Allow the solution to stand, then decant the supernatant.

-

Cool the remaining solution to induce crystallization.

-

Filter the resulting purple solid to obtain pure 4-aminoindoline. A typical yield is around 92%.[7]

Step 5: Hydrochloride Salt Formation (Standard Procedure)

-

Dissolve the purified 4-aminoindoline free base in a suitable solvent (e.g., ethanol or diethyl ether).

-

Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield 4-Amino-1,3-dihydroindol-2-one hydrochloride.

Caption: Synthetic pathway from 4-nitroindoline to the target hydrochloride salt.

Applications in Drug Discovery: A Versatile Intermediate

The primary utility of 4-Amino-1,3-dihydroindol-2-one hydrochloride is as a versatile starting material for constructing libraries of potential drug candidates. The 4-amino group provides a nucleophilic site for a wide range of chemical transformations, including amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the oxindole core to optimize potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of Kinase Inhibitors Derived from Oxindole Scaffolds

| Target Kinase(s) | Rationale for Inhibition | Representative Publication |

|---|---|---|

| CDK2 | Inhibition arrests the cell cycle; potential application in oncology and preventing chemotherapy-induced side effects. | J. Med. Chem. 2001, 44, 23, 3792–3805[5] |

| FLT3 / CDK2 | Dual inhibition is a powerful strategy against acute myeloid leukemia (AML), where FLT3 mutations are common. | Molecules 2024, 29(10), 2372[4] |

| GSK-3β | Plays a key role in cancer progression; inhibitors show promise in prostate and other cancers. | RSC Med. Chem., 2023, 14, 1858-1875[6][8] |

| DYRK / VEGFR2 | DYRK kinases are implicated in cancer and other diseases; VEGFR2 is a key regulator of angiogenesis. | Organometallics 2017, 36, 12, 2227–2236[9] |

Caption: From chemical intermediate to drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Amino-1,3-dihydroindol-2-one hydrochloride is essential. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[2]

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2] Ensure eyewash stations and safety showers are readily accessible.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[2]

-

Skin: Wash off with plenty of soap and water. If irritation persists, seek medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]

-

Ingestion: Rinse mouth with water and drink plenty of water. Call a poison center or doctor if you feel unwell.[2]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

4-Amino-1,3-dihydroindol-2-one hydrochloride is more than a mere chemical reagent; it is a foundational element in the modern drug discovery landscape. Its strategic combination of a privileged oxindole core and a synthetically versatile amino group makes it an invaluable starting point for the development of targeted therapies. For researchers in medicinal chemistry and drug development, a thorough understanding of this compound's properties, synthesis, and reactive potential is key to unlocking new classes of potent and selective kinase inhibitors and other novel therapeutics.

References

- Thermo Fisher Scientific. (2025, September 23). Safety Data Sheet: 4-Aminoindole.

- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: N-(4-Amino-2,5-diethoxyphenyl)benzamide.

- Fisher Scientific. (2025, December 18). Safety Data Sheet: Oxindole.

- Sun, L., et al. (2001). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry, 44(23), 3792–3805.

- Fisher Scientific. (2021, December 25). Safety Data Sheet: 4-Aminoindole.

- Cayman Chemical. (2025, February 3). Safety Data Sheet: Oxindole.

- Karki, S. S., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry, 14, 1858-1875.

- Spencer, J., et al. (2017). Synthesis of Oxindole-Based Bioorganometallic Kinase Inhibitors Incorporating One or More Ferrocene Groups. Organometallics, 36(12), 2227–2236.

- Sigma-Aldrich. (n.d.). 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride.

- Al-Sanea, M. M., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2372.

- Karki, S. S., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing.

- Chemical Synthesis Database. (2025, May 20). 3-amino-1,3-dihydro-2H-indol-2-one.

- LookChem. (n.d.). Cas 54523-76-1, 4-aminoindolin-2-one.

- Li, X., He, Q., & Fan, R. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines.

- Hsieh, P. W., Hung, C. F., & Fang, J. Y. (2009). Current prodrug design for drug discovery. Current Pharmaceutical Design, 15(19), 2236–2250.

- Andappan, M. M., et al. (2022).

- Desai, N. C., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5533-5541.

- LGC Standards. (n.d.). 4-[2-(Propylamino)ethyl]-1,3-dihydro-2H-indole-2-one Hydrochloride.

- Drug Discovery Chemistry. (2025, March 7). Conference Program.

- Paudel, A., et al. (2022, July 28). Trends in oral small-molecule drug discovery and product development based on product launches before and after the Rule of Five. Pharma Excipients.

- Khan, I., et al. (2021). Synthesis, Characterization, and In Silico Studies of Novel Spirooxindole Derivatives as Ecto-5′-Nucleotidase Inhibitors. Molecules, 26(1), 102.

- Google Patents. (2013).

- Ullah, H., et al. (2024, March 17).

- ChEMBL. (n.d.). Compound: CHEMBL3577616.

- Nakano, D., et al. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 27(1), 102.

- Singh, N., & Kumar, K. (2018). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies.

- Al-Hourani, B. J., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 29(15), 3467.

Sources

- 1. Cas 54523-76-1,4-aminoindolin-2-one | lookchem [lookchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

4-aminooxindole hydrochloride chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

4-Aminooxindole hydrochloride (4-amino-1,3-dihydro-2H-indol-2-one hydrochloride) is a critical bicyclic heterocyclic scaffold in medicinal chemistry.[1][2] Distinct from its isomer 4-aminoindole, the presence of the C2-carbonyl (lactam) functionality imparts unique hydrogen-bonding capabilities and metabolic stability profiles.[1][2] This scaffold is a privileged structure in the design of kinase inhibitors (particularly tyrosine kinases like VEGFR and CDK) and serves as a precursor for complex dopaminergic agonists.

This guide details the chemical identity, robust synthetic protocols, physicochemical properties, and therapeutic utility of 4-aminooxindole hydrochloride, designed for researchers requiring high-fidelity technical data.

Chemical Identity & Structural Analysis[3][4][5][6]

The 4-aminooxindole core consists of a benzene ring fused to a five-membered nitrogen-containing ring bearing a carbonyl group at position 2 and a primary amine at position 4.[1][2]

Table 1: Chemical Identification

| Parameter | Detail |

| IUPAC Name | 4-amino-1,3-dihydro-2H-indol-2-one hydrochloride |

| Common Synonyms | 4-Aminooxindole HCl; 4-Amino-2-oxindole HCl |

| CAS Number (Free Base) | 54523-76-1 (Note: HCl salt is often prepared in situ or custom synthesized) |

| Molecular Formula | C₈H₈N₂O[1][2] · HCl |

| Molecular Weight | 148.16 g/mol (Free Base) / 184.62 g/mol (HCl Salt) |

| SMILES | Cl.NC1=CC=CC2=C1CC(=O)N2 |

Structural Dynamics: Tautomerism & Salt Form

The oxindole core exists in equilibrium between the lactam (keto) and lactim (enol) forms. In the solid state and in polar solvents, the lactam form (2-oxindole) predominates, stabilized by the aromaticity of the fused benzene ring.

-

Why the Hydrochloride Salt? The free base 4-aminooxindole has limited solubility in aqueous media due to strong intermolecular hydrogen bonding (dimerization via the lactam).[1] Conversion to the hydrochloride salt protonates the C4-primary amine (

), significantly enhancing water solubility and bioavailability for biological assays while preventing oxidative degradation of the electron-rich aniline moiety.[2]

Physicochemical Properties[2][3][7]

Table 2: Physical Constants

| Property | Value / Observation |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | Free Base: 202–204°C [1].[1][2] HCl Salt: >250°C (Decomposition) |

| Solubility | Water: High (Salt); DMSO: Soluble; Ether: Insoluble |

| pKa (Calculated) | ~4.5 (Aniline nitrogen), ~13.0 (Lactam NH) |

| Stability | Hygroscopic; store under inert atmosphere at -20°C. Sensitive to oxidation at C4-amine.[2] |

Synthesis & Manufacturing Protocols

The synthesis of 4-aminooxindole is non-trivial due to the electronic mismatch of the indole ring.[1] The most robust industrial route utilizes a modified Leimgruber-Batcho approach starting from 2-methyl-3-nitroaniline.[2]

Mechanistic Pathway[3]

-

Acetylation: Protection of the aniline to prevent side reactions.[1]

-

Cyclization: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization.[1]

-

Deprotection/Reduction: Simultaneous reduction of the nitro group and hydrolysis (if required) to yield the 4-aminooxindole.[1]

Figure 1: Synthetic pathway from 2-methyl-3-nitroaniline to 4-aminooxindole HCl.[1][2]

Detailed Protocol (Self-Validating)

Step 1: Synthesis of 4-Nitrooxindole

-

Reagents: 2-Methyl-3-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), DMF-DMA (3.0 eq), KOtBu.[2]

-

Procedure:

-

Acetylate starting material in toluene at reflux.[1]

-

Treat the isolated acetamide with DMF-DMA in DMF at 140°C for 12 hours to form the

-dimethylamino-2-nitrostyrene intermediate. -

Cyclize using potassium tert-butoxide (KOtBu) in THF.

-

Validation: Monitor disappearance of the red nitrostyrene intermediate via TLC (Hexane/EtOAc 1:1).

-

Step 2: Reduction to 4-Aminooxindole

-

Reagents: 4-Nitrooxindole, Iron powder (Fe), Ammonium Chloride (

) or HCl. -

Procedure:

-

Add Fe powder (5 eq) and catalytic HCl. Reflux for 2 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate filtrate. The product precipitates upon cooling.

-

Critical Check: The nitro group peak (1350, 1530 cm⁻¹) in IR should disappear; amine bands (3300-3400 cm⁻¹) should appear.

Step 3: Conversion to Hydrochloride Salt

-

Dissolve the free base in minimal hot ethanol.

-

Add 1.25 M HCl in ethanol dropwise until pH < 2.

-

Cool to 0°C. Collect the white precipitate by filtration. Wash with cold diethyl ether.

Medicinal Chemistry Applications

The 4-aminooxindole scaffold is a "privileged structure" in drug discovery, particularly for targeting ATP-binding sites in kinases.[2]

1. Kinase Inhibition (Type I/II Inhibitors)

The oxindole lactam (NH-CO) mimics the hydrogen-bonding motif of the adenine ring of ATP.[2]

-

H-Bond Donor: The lactam NH (position 1) donates to the hinge region of the kinase (e.g., Glu residue).

-

H-Bond Acceptor: The C2-carbonyl accepts a proton from the hinge backbone (e.g., Leu/Cys residue).[1][2]

-

4-Amino Vector: The C4-amine provides a handle for extending into the solvent-exposed region or the ribose-binding pocket, allowing for solubilizing groups (e.g., morpholine/piperazine tails) to be attached via reductive amination or amide coupling.[1][2]

2. Precursor to Dopamine Agonists

While Ropinirole utilizes a 4-alkylamino chain, the 4-aminooxindole core allows for the synthesis of rigid analogues.[1][2] The C4-nitrogen is highly nucleophilic, allowing facile alkylation to generate

Figure 2: Pharmacological utility and molecular interactions of the scaffold.[2]

Analytical Characterization

To verify the identity of the synthesized hydrochloride salt, the following spectral data should be observed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 149.1

.

-

Handling & Safety (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). The hydrochloride salt is acidic; avoid inhalation of dust.

-

Storage: Hygroscopic. Store in a tightly sealed container with desiccant at -20°C.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

Austin Publishing Group. (2015). Synthesis of 5-amino-oxindole and related derivatives.[1][2] (Reference for free base melting point comparison).

-

Google Patents. (2013). CN103420895A - Preparation method of 4-aminoindole.[1][2][3] (Describes the nitro-reduction pathway applicable to oxindoles).

-

PubChem. (2025).[4][5] 4-Aminoacetanilide hydrochloride Properties. (Analogous salt properties). [2]

-

Royal Society of Chemistry. (2025). Synthesis of substituted indoles and oxindoles.[1][2]

-

LookChem. (2025). 4-aminoindolin-2-one CAS 54523-76-1 Data.[1][2][2]

Sources

- 1. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. 4-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | C17H21ClN4O4 | CID 139211244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 4. Pyridoxine Hydrochloride | C8H12ClNO3 | CID 6019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminophenol hydrochloride | C6H7NO.ClH | CID 5828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 4-Amino-2-Oxindoline Hydrochloride

The following technical guide provides an in-depth analysis of 4-Amino-2-oxindoline Hydrochloride , a privileged scaffold in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors.

Core Identity & Physicochemical Specifications

Executive Summary

4-Amino-2-oxindoline (4-amino-1,3-dihydro-2H-indol-2-one) is a critical bicyclic heterocyclic building block. Its structural significance lies in its ability to mimic the purine ring of adenosine triphosphate (ATP), making it a high-value scaffold for developing Type I and Type II kinase inhibitors. The C4-amino group serves as a pivotal "hinge binder," capable of forming hydrogen bonds with the backbone residues of the kinase hinge region (e.g., in VEGFR, CDK, and Aurora kinase targets). The hydrochloride salt form is preferred for its enhanced solubility and stability during solid-phase handling.

Physicochemical Data Profile

| Property | Specification |

| IUPAC Name | 4-amino-1,3-dihydro-2H-indol-2-one hydrochloride |

| Common Synonyms | 4-Aminooxindole HCl; 4-Aminoindolin-2-one HCl |

| CAS Number (Free Base) | 54523-76-1 (Primary); 36779-17-6 (Alternate) |

| Molecular Formula | C₈H₈N₂O[1][2] · HCl (Salt) / C₈H₈N₂O (Base) |

| Molecular Weight | 184.62 g/mol (HCl Salt) / 148.16 g/mol (Base) |

| Physical State | Off-white to pale brown crystalline solid |

| Solubility | Soluble in DMSO, MeOH, Water (moderate); Insoluble in non-polar organics |

| Melting Point | >250 °C (Decomposes) |

| pKa (Calculated) | ~4.5 (Aniline NH₂), ~10.5 (Lactam NH) |

Synthetic Utility & Pathway

The synthesis of 4-amino-2-oxindoline is typically achieved via the chemoselective reduction of 4-nitro-2-oxindoline . The challenge in this transformation is avoiding the over-reduction of the lactam carbonyl or the halogenation of the aromatic ring if aggressive acidic conditions are used.

Mechanism of Synthesis (DOT Diagram)

The following diagram illustrates the standard synthetic workflow from the nitro-precursor to the isolated hydrochloride salt.

Caption: Step-wise synthetic pathway for the production of 4-amino-2-oxindoline HCl from its nitro precursor.

Experimental Protocol: Synthesis & Purification

Objective: Preparation of 4-amino-2-oxindoline HCl (5.0 g scale).

Reagents:

-

4-Nitro-2-oxindoline (Start Material)

-

10% Palladium on Carbon (Pd/C)

-

Methanol (Anhydrous)

-

Hydrochloric acid (4M in Dioxane)

Methodology:

-

Hydrogenation: In a high-pressure hydrogenation vessel, dissolve 4-nitro-2-oxindoline (5.0 g, 28.0 mmol) in anhydrous methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt%) under an inert nitrogen atmosphere. Caution: Pyrophoric hazard.

-

Reduction: Purge the vessel with hydrogen gas (3 cycles) and stir at room temperature under 40 psi H₂ pressure for 4–6 hours. Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM; Product Rf ~0.3, distinct blue fluorescence under UV).

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol (2 x 20 mL).

-

Salt Formation: Cool the filtrate to 0°C. Dropwise add 4M HCl in Dioxane (8.0 mL, ~1.1 eq) with vigorous stirring. A precipitate should begin to form immediately.

-

Isolation: Concentrate the solvent to ~20% volume under reduced pressure. Add diethyl ether (50 mL) to maximize precipitation. Filter the solid, wash with cold ether, and dry under vacuum at 40°C.

-

Yield: Expected yield is 85–92% (4.3–4.7 g) of the hydrochloride salt.

Medicinal Chemistry Applications

Kinase Inhibitor Design (SAR Insights) The 4-amino-2-oxindoline motif is a bioisostere for the adenine ring of ATP. In drug design, it functions through specific molecular interactions:

-

Hinge Binding: The lactam NH (N1) and carbonyl (O2) often form a donor-acceptor pair with the kinase hinge region (e.g., Glu/Leu residues).

-

Solvent Front Interaction: The C4-amino group provides a vector to extend into the solvent-accessible region or to interact with the "gatekeeper" residue, improving selectivity.

-

Case Study (VEGFR Inhibitors): In the development of indolinone-based VEGFR inhibitors (e.g., Sunitinib analogs), substitution at the C4 position modulates solubility and potency against split-kinase domains.

Self-Validating Logic: If the C4-amino group is acetylated or alkylated, the donor capability is lost or sterically modified, often resulting in a drastic shift in kinase selectivity profiles (e.g., shifting from Ser/Thr kinases to Tyr kinases).

Quality Control & Characterization

To ensure the integrity of the synthesized salt, the following analytical signals must be verified.

1H NMR (400 MHz, DMSO-d₆):

-

δ 10.2 ppm (s, 1H): Lactam NH (Broad, exchangeable).

-

δ 7.0–6.3 ppm (m, 3H): Aromatic protons (C5, C6, C7). The pattern typically shows a triplet (C6) and two doublets (C5, C7).

-

δ 3.5 ppm (s, 2H): C3-Methylene protons (Characteristic singlet for the oxindoline ring).

-

Note: The ammonium protons (NH₃⁺) will appear as a broad hump around 4.0–6.0 ppm depending on water content and pH.

Mass Spectrometry (ESI+):

-

m/z: 149.07 [M+H]⁺ (Corresponds to the free base C₈H₉N₂O).

References

-

Synthesis of Oxindoles: LookChem. "4-aminoindolin-2-one CAS 54523-76-1 Data." Accessed 2025.[2][3]

-

Kinase Inhibitor Scaffolds: National Institutes of Health (NIH) PubChem. "Ropinirole (Indolone derivative) Structure and Activity."

-

Reduction Methodologies: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."

-

Structural Verification: ChemicalBook. "4-Aminooxindole Product Specifications."

Sources

Technical Deep Dive: 4-Aminooxindole vs. 5-Aminooxindole Isomers in Drug Discovery

Executive Summary

In medicinal chemistry, the oxindole (1,3-dihydro-2H-indol-2-one) scaffold is a privileged structure, serving as the core for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib) and CNS agents (e.g., Ropinirole).[1][2] However, the regioisomerism of the amino substituent—specifically at the 4-position versus the 5-position —dictates profound differences in synthetic accessibility, electronic vectors, metabolic stability, and binding trajectory.[1][2]

-

5-Aminooxindole: Chemically accessible and electronically coupled to the lactam nitrogen (para-relationship), making it a potent H-bond donor/acceptor in the "hinge-binding" region of kinases. However, it carries a significant metabolic liability due to CYP3A4-mediated bioactivation into reactive quinone-imines.[1]

-

4-Aminooxindole: Synthetically challenging due to steric crowding and lack of direct precursors. It offers a unique "bent" vector for substitution, projecting groups into the solvent-exposed front pockets or specific hydrophobic sub-pockets (e.g., in dopamine agonists) while largely avoiding the quinone-imine metabolic trap.[1]

Structural & Electronic Characterization

Topology and Numbering

The oxindole core consists of a benzene ring fused to a five-membered lactam.[3]

-

Position 5: Located para to the lactam nitrogen (N1).[3] This creates a "push-pull" electronic system where the N1 lone pair can donate density into the ring, enhancing the basicity and nucleophilicity of the 5-amino group.[3]

-

Position 4: Located meta to the lactam nitrogen and ortho to the C3 methylene bridge.[3] This position is sterically hindered by the C3 substituents (if any) and the C=O group's dipole field.[3]

Electronic Vectors and pKa

The choice of isomer drastically alters the vector of any attached pharmacophore.[3]

| Feature | 4-Aminooxindole | 5-Aminooxindole |

| Vector Angle | ~60° relative to N1-C2 axis (Bent) | ~180° relative to N1 (Linear extension) |

| Electronic Effect | Inductive withdrawal by C3; Meta-N1 (weak resonance) | Strong +M resonance from N1 (Para) |

| Basicity (Est. pKa) | Lower (~3.5 - 4.0) due to steric/inductive effects | Higher (~4.5 - 5.2) due to N1 donation |

| H-Bonding | Intramolecular H-bond potential with C3-substituents | Solvent exposed; ideal for Hinge Binding |

Metabolic Liability (The "Quinone-Imine" Trap)

A critical differentiator is metabolic stability.

-

5-Aminooxindole: Susceptible to two-electron oxidation by CYP3A4, forming a reactive quinone-diimine intermediate. This electrophile can covalently modify proteins or glutathione (GSH), leading to toxicity.[1][2]

-

4-Aminooxindole: The geometric arrangement prevents the formation of a stable para-quinone-like species across the ring system, rendering it significantly more metabolically stable in this context.

Synthetic Pathways[1][3][4][5][6]

The synthesis of 4-aminooxindole is non-trivial compared to the 5-isomer. Below are the field-validated protocols.

Synthesis of 5-Aminooxindole (Standard Route)

This route utilizes the commercially available 5-nitrooxindole or 5-nitroindole.

Protocol:

-

Starting Material: 5-Nitrooxindole.

-

Reduction: Hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl or Fe/NH₄Cl).[1]

-

Purification: Recrystallization from Ethanol/Water.[3]

Synthesis of 4-Aminooxindole (The "Phenylacetic" Route)

Direct nitration of oxindole yields primarily the 5-isomer. Accessing the 4-isomer requires a de novo ring construction strategy, often starting from phenylacetic acid derivatives, as seen in the synthesis of Ropinirole precursors.[1][2]

Protocol:

-

Precursor: 2-Methyl-3-nitrophenylacetic acid.[4]

-

Esterification: Reflux with MeOH/H₂SO₄ to form the methyl ester.

-

Cyclization (Modified Reissert/Batcho-Leimgruber):

-

React with dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine.

-

Reductive cyclization using H₂/Pd-C or Zn/AcOH.

-

-

Result: 4-Aminooxindole (often obtained as the acetylated intermediate or free amine depending on workup).

Medicinal Chemistry Applications

Vector Analysis & Binding Modes[3]

-

5-Amino Vectors: Ideal for Type I Kinase Inhibitors . The 5-position projects substituents into the solvent front or the ribose binding pocket, mimicking the adenine ring of ATP.[3]

-

Example: In Sunitinib (5-fluoro, but analogous), the 5-position modulates acidity and metabolic susceptibility.[1]

-

-

4-Amino Vectors: Ideal for Allosteric or Specific GPCR Ligands . The bent shape allows the molecule to wrap around steric bulk in the receptor.[3]

Case Study: Kinase Selectivity

In a hypothetical CDK2 inhibitor series:

-

5-Substitution: Increases potency by directing groups toward the Gatekeeper residue.[3]

-

4-Substitution: Often abolishes activity due to steric clash with the "floor" of the hinge region (Leucine/Glycine backbone), unless the target has a unique sub-pocket at that vector (e.g., MEK inhibitors).[1]

Experimental Protocols

Protocol A: Catalytic Hydrogenation of 5-Nitrooxindole

-

Reagents: 5-Nitrooxindole (1.0 eq), 10% Pd/C (0.1 eq by wt), Methanol (10 vol).

-

Procedure:

-

Charge hydrogenation vessel with 5-nitrooxindole and Methanol.

-

Inert the vessel with Nitrogen (3x).[3]

-

Add Pd/C catalyst carefully (pyrophoric risk).[3]

-

Pressurize with Hydrogen (30 psi) and stir at RT for 4 hours.

-

Validation: Monitor by TLC (EtOAc:Hex 1:1). Product spot will be fluorescent blue/purple under UV.[3]

-

Filter through Celite to remove Pd.[3] Concentrate filtrate.[3]

-

Yield: Typically >90%.

-

Protocol B: Metabolic Stability Assay (Microsomal Stability)[1]

-

Objective: Compare intrinsic clearance (CLint) and metabolite profile.

-

Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compounds (4-amino vs 5-amino analogs).[1]

-

Procedure:

-

Incubate test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.[3]

-

Initiate reaction with NADPH.[3]

-

Sample at 0, 5, 15, 30, 60 min. Quench with Acetonitrile containing internal standard.[3]

-

Analysis: LC-MS/MS. Monitor parent depletion.[3]

-

GSH Trapping (Crucial): Run a parallel incubation with 5 mM Glutathione. Look for M+307 adducts (GSH addition) in the LC-MS traces.

-

Expectation: 5-amino analogs will show high GSH adduct formation; 4-amino analogs will show minimal/no adducts.

-

References

-

Synthesis of Ropinirole Precursors

-

Metabolic Bioactivation of 5-Aminooxindole

-

Oxindole Synthesis Methodologies

-

Electronic Properties of Indoles

-

pKa Values of Anilines and Heterocycles

Sources

- 1. vivekanandcollege.ac.in [vivekanandcollege.ac.in]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publicatt.unicatt.it [publicatt.unicatt.it]

- 7. organicchemistrydata.org [organicchemistrydata.org]

Technical Guide: 4-Aminoindolin-2-one Hydrochloride vs. Free Base Solubility

This technical guide details the physicochemical distinctions between 4-aminoindolin-2-one (also known as 4-aminooxindole) in its free base and hydrochloride salt forms. It is designed for scientists optimizing synthetic routes for indolinone-based kinase inhibitors (e.g., Nintedanib).

Executive Summary

4-Aminoindolin-2-one is a critical bicyclic intermediate used in the synthesis of multi-targeted tyrosine kinase inhibitors. The molecule exists in two primary forms with distinct solubility profiles that dictate their utility in drug development:

-

Free Base (CAS 119478-62-9): Lipophilic, prone to oxidation, and required for nucleophilic coupling reactions (e.g., amide bond formation).

-

Hydrochloride Salt: Hydrophilic, chemically stable, and preferred for storage and purification.

Understanding the solubility switch between these forms is essential for maximizing yield during the "salt break" (neutralization) and subsequent coupling steps.

Chemical Fundamentals & pKa Analysis

To predict solubility behavior without empirical data for every solvent, one must understand the ionization profile.

-

Core Structure: The molecule consists of an oxindole (indolin-2-one) scaffold with a primary amine at the 4-position.

-

Acidity/Basicity:

-

Lactam Nitrogen (

): Non-basic. The lone pair is delocalized into the carbonyl. pKa > 14 (deprotonation requires strong bases like NaH). -

Aniline Nitrogen (

): Weakly basic. While typical anilines have a pKa

-

Implication: The free base is neutral at physiological pH (7.4). To solubilize the compound in water, the pH must be dropped significantly below the pKa (pH < 2.5) to fully protonate the amine to the ammonium species (

Visualization: pH-Dependent Ionization

Comparative Solubility Profile

The following data summarizes the solubility trends based on the polarity and lattice energy differences between the ionic salt and the neutral base.

| Solvent Category | Solvent Example | Free Base Solubility | HCl Salt Solubility | Technical Insight |

| Aqueous | Water (pH 7) | Insoluble (< 0.1 mg/mL) | Soluble (> 50 mg/mL) | The lattice energy of the salt is overcome by hydration of the Cl⁻ and NH₃⁺ ions. |

| Acidic Aqueous | 0.1 N HCl | Soluble (Converts to salt) | Soluble | Excess acid suppresses hydrolysis, maintaining the salt form. |

| Polar Organic | Methanol / Ethanol | Moderately Soluble | Soluble | Alcohols can solvate both the organic scaffold and the ionic pairs to a degree. |

| Aprotic Polar | DMSO / DMF | Highly Soluble | Soluble | DMSO is the universal solvent for both forms; used for NMR and stock solutions. |

| Non-Polar | Ethyl Acetate / DCM | Soluble | Insoluble | Critical: This difference is exploited for extraction. The free base partitions here; the salt stays in water. |

| Hydrocarbon | Hexane / Heptane | Insoluble | Insoluble | Used as an anti-solvent to precipitate the free base after reaction. |

Experimental Protocols

Protocol A: Salt-to-Free Base Conversion (The "Salt Break")

Objective: Convert the stable HCl storage form into the reactive free base for synthesis.

-

Dissolution: Suspend 1.0 eq of 4-aminoindolin-2-one HCl in water (10 volumes). The solution should be clear and acidic (pH ~2).

-

Biphasic Setup: Add an immiscible organic solvent (e.g., Ethyl Acetate or 2-MeTHF, 10 volumes).

-

Neutralization: While stirring vigorously, slowly add saturated NaHCO₃ or 1N NaOH dropwise.

-

Target: Adjust pH to 8–9 .

-

Observation: The aqueous layer will turn cloudy as the free base precipitates, then clears as it partitions into the organic layer.

-

-

Extraction: Separate the layers. Extract the aqueous layer once more with organic solvent.[1]

-

Drying: Wash combined organics with brine, dry over anhydrous

, and concentrate-

Note: Do not heat above 40°C during concentration; the free base is sensitive to air oxidation (darkening).

-

Protocol B: Solubility Determination (Shake-Flask Method)

Objective: Determine precise solubility for formulation or process scale-up.

-

Preparation: Add excess solid (Free base or HCl) to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC (UV detection at 254 nm).

-

Calculation:

-

Workflow Visualization: Purification Logic

This diagram illustrates the decision matrix for choosing the correct form during synthesis.

Stability & Handling (E-E-A-T)

-

Oxidative Instability: The 4-amino group on the electron-rich indole ring makes the free base susceptible to oxidation, leading to the formation of dark-colored dimers (azo or imine linkages).

-

Recommendation: Always store the free base under Argon/Nitrogen. If storage >24 hours is required, convert to the HCl salt.

-

-

Hygroscopicity: The HCl salt can be hygroscopic.[2] Store in a desiccator.

-

Safety: Both forms are potential irritants. The free base is more permeable through skin due to lipophilicity.

References

-

Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry. Link

-

Li, S., et al. (2005). "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH."[3] Pharmaceutical Research. Link

-

BenchChem. (2025).[2] "3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability." BenchChem Technical Library. Link

-

Google Patents. (2016). "Method for preparing Nintedanib and intermediates thereof." US Patent US10836751B2. Link

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews. Link

Sources

Comprehensive Guide to the Biological Activity of 4-Aminooxindole Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Kinase Inhibition Mechanisms, and Synthetic Protocols

Executive Summary: The 4-Aminooxindole Scaffold

The oxindole (indolin-2-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics including Sunitinib (Sutent®) and Nintedanib (Ofev®). While 3- and 5-substituted oxindoles have dominated the landscape of kinase inhibitors, 4-aminooxindole derivatives represent a specialized and potent subclass with distinct electronic and steric properties.

The 4-position substitution—specifically the introduction of an amino group (

-

Kinase Inhibition (Oncology): Targeting the ATP-binding pocket of VEGFR and CDKs.

-

CNS Modulation (Neurology): Dopaminergic agonism via 4-alkylamino side chains.

Chemical Architecture & SAR

Structural Distinctiveness

The oxindole core mimics the purine ring of ATP, making it an ideal scaffold for Type I kinase inhibitors. The 4-amino group introduces a critical Hydrogen Bond Donor (HBD) at a position that interacts with the "gatekeeper" region or the solvent-accessible front of the kinase ATP pocket, distinct from the deep-pocket binding of 5-substituted analogs.

| Position | Common Substitution | Pharmacological Effect |

| C2 (Carbonyl) | Essential H-bond acceptor (HBA) for the kinase hinge region (Glu/Leu residues). | |

| N1 | H-bond donor to hinge region (backbone carbonyl). Alkylation often reduces potency unless targeting specific hydrophobic pockets. | |

| C3 | Critical for potency. Planarity with the oxindole ring extends conjugation and fits the hydrophobic cleft. | |

| C4 (Focus) | Unique HBD/HBA vector. Modulates water solubility and interacts with solvent-front residues (e.g., Asp/Glu). | |

| C5 | Metabolic stability (blocks oxidation). Common in Sunitinib. |

Electronic Effects of the 4-Amino Group

The 4-amino group is an electron-donating group (EDG) by resonance. This increases the electron density of the oxindole benzene ring, potentially strengthening the N1-H hydrogen bond donor capability through inductive effects, while also making the C3 position more nucleophilic during synthesis (facilitating Knoevenagel condensations).

Primary Biological Target: Kinase Inhibition (VEGFR/CDK)

4-aminooxindole derivatives are potent inhibitors of Receptor Tyrosine Kinases (RTKs) , specifically the Vascular Endothelial Growth Factor Receptor (VEGFR) family, and Cyclin-Dependent Kinases (CDKs) .

Mechanism of Action: ATP Competition

These molecules act as ATP-competitive inhibitors. They bind in the cleft between the N-terminal and C-terminal lobes of the kinase domain.

-

Hinge Binding: The oxindole lactam (NH-CO) forms a bidentate H-bond network with the kinase hinge region (e.g., Cys919 in VEGFR2).

-

4-Position Interaction: The 4-amino group can form water-mediated bridges or direct H-bonds with residues at the opening of the ATP pocket, improving selectivity over other kinases that lack complementary residues in this region.

Signaling Pathway (VEGF Inhibition)

Inhibition of VEGFR2 by 4-aminooxindole derivatives blocks downstream signaling cascades responsible for angiogenesis.

Figure 1: Mechanism of action for 4-aminooxindole derivatives acting as VEGFR2 inhibitors, blocking the RAS/RAF/MEK and PI3K/AKT angiogenic cascades.

Secondary Biological Target: CNS Dopamine Agonism

While the "aniline" 4-aminooxindole is a kinase motif, 4-alkylamino-oxindoles are famous for dopaminergic activity.

-

Key Compound: Ropinirole (Requip®).

-

Structure: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one.

-

Mechanism: Full agonist at D2 and D3 dopamine receptors. The 4-position side chain mimics the ethylamine tail of dopamine, positioning the basic nitrogen to interact with the conserved Aspartate (Asp114 in D2) in the receptor's transmembrane domain.

Experimental Protocols

Synthesis of 4-Aminooxindole (Precursor)

Direct nitration of oxindole typically yields 5-nitrooxindole. Accessing the 4-amino isomer requires specific routes, such as the reduction of 3-methylthio intermediates or cyclization of 2-aminophenylacetic acid derivatives.

Protocol: Hydrogenolysis Route

-

Starting Material: 3-methylthioindolin-2-one (prepared via Gassman indole synthesis variants).

-

Reaction: Dissolve 3-methylthioindolin-2-one (10 mmol) in Ethanol (50 mL).

-

Catalyst: Add Raney Nickel (approx. 2g, washed).

-

Conditions: Reflux for 4 hours under inert atmosphere (Argon). Note: Desulfurization and reduction occur simultaneously.

-

Work-up: Filter hot through Celite to remove catalyst. Evaporate solvent.

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: Typically 60-70% of 4-aminoindolin-2-one (White/off-white solid).

In Vitro VEGFR2 Kinase Assay

To validate biological activity, a FRET (Fluorescence Resonance Energy Transfer) or ELISA-based assay is standard.

Reagents:

-

Recombinant Human VEGFR2 (KDR) kinase domain.

-

Substrate: Poly(Glu,Tyr) 4:1 peptide.

-

ATP (at

, typically 10 µM). -

Test Compound: 4-aminooxindole derivative (dissolved in DMSO).

Workflow:

Figure 2: Standard workflow for evaluating kinase inhibitory potency (IC50) of oxindole derivatives.

Data Analysis:

-

Plot % Inhibition vs. Log[Compound Concentration].

-

Fit to a sigmoidal dose-response curve (variable slope).

-

Validating Criteria: The

factor of the assay must be > 0.5. Reference compound (e.g., Staurosporine or Sunitinib) must fall within 3-fold of historical IC50.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the 4-aminooxindole core affect biological outcomes.

| Region | Modification | Effect on Activity |

| 4-Amino ( | Unsubstituted | Moderate kinase affinity; serves as anchor for further derivatization. |

| 4-Amino | Acylation ( | Increased Potency. Amides often fit better in the hydrophobic pocket and improve metabolic stability. |

| 4-Amino | Alkylation ( | Selectivity Switch. Large groups can cause steric clash in kinases but are essential for GPCR (Dopamine) activity. |

| C3 Position | Benzylidene ( | Essential. Creates the "L-shape" conformation required for ATP-pocket occupancy. |

| C3 Position | Heterocycle (Pyrrole/Imidazole) | High Potency. Mimics Sunitinib/Semaxanib; forms critical H-bonds with the kinase hinge. |

References

-

Review of Oxindole Kinase Inhibitors

-

Angiogenesis Inhibitors (SU-5416 Analogs)

-

Dopamine Agonist (Ropinirole)

- Title: Ropinirole: a pharmacologic review.

- Source: CNS Drug Reviews.

-

URL:[Link]

-

Synthesis of 4-Aminooxindole

Sources

4-Aminooxindole: A Strategic Scaffold for Kinase Inhibitor Engineering

Executive Summary

The oxindole (indolin-2-one) heterocycle is a privileged pharmacophore in oncology, serving as the core for blockbuster kinase inhibitors like Sunitinib and Nintedanib. However, the vast majority of medicinal chemistry efforts have focused on C3-functionalization (for geometric isomerism) or C5/C6-substitution (for electronic tuning).

The 4-aminooxindole scaffold represents an underutilized but geometrically distinct vector. Located proximal to the ATP-binding cleft's solvent front, the C4-amino handle allows for the attachment of solubilizing groups, PROTAC linkers, or covalent warheads without disrupting the critical hinge-binding motif of the lactam ring. This guide details the structural rationale, synthetic access, and validation protocols for deploying 4-aminooxindole in kinase drug discovery.[1]

Part 1: Structural Rationale & Pharmacophore Analysis

The Hinge-Binding Paradox

Classic oxindole inhibitors bind to the kinase hinge region via a bidentate hydrogen bond network:

-

Donor: The Lactam NH (N1) donates a proton to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

-

Acceptor: The Lactam Carbonyl (C2=O) accepts a proton from the backbone amide nitrogen (e.g., Leu83 in CDK2).

The Limitation: In 3-substituted oxindoles (e.g., Sunitinib), the C5 and C6 positions are buried deep within the hydrophobic pocket or point towards the gatekeeper residue. This limits the ability to attach large polar groups for solubility without causing steric clashes.

The 4-Amino Solution: The C4 position is unique. In the canonical binding mode, the C4 vector points almost perpendicularly towards the solvent front or the P-loop (glycine-rich loop) depending on the specific kinase topology. Functionalizing this position with an amine provides a "handle" that exits the active site, allowing for:

-

Physicochemical Optimization: Attachment of polar moieties (morpholine, piperazine) to lower logP.

-

Selectivity: Interaction with non-conserved residues on the P-loop.

-

Degrader Design: Ideal exit vector for E3 ligase linkers (PROTACs).

Visualization of the Binding Mode

The following diagram illustrates the interaction logic, contrasting the 4-amino vector with standard substitutions.

Figure 1: Pharmacophore map showing the 4-aminooxindole vector relative to the hinge region.

Part 2: Synthetic Strategy (Causality & Logic)

Synthesizing 4-aminooxindole is non-trivial compared to the 5- or 6-isomers due to the electronic effects of the nitrogen at the bridgehead. The most robust route avoids direct nitration (which favors C5) and instead utilizes 4-nitroisatin as a defined precursor.

Retrosynthetic Analysis

-

Target: 4-aminoindolin-2-one.

-

Precursor: 4-nitroindolin-2-one.

-

Starting Material: 4-nitroisatin (commercially available or accessible via Sandmeyer isatin synthesis from 3-nitroaniline).

Step-by-Step Synthetic Protocol

Step 1: Wolff-Kishner Reduction of 4-Nitroisatin

-

Logic: We must remove the C3-carbonyl of isatin to generate the oxindole core before reducing the nitro group, to avoid side reactions involving the reactive amino-ketone.

-

Reagents: Hydrazine hydrate (

), Potassium Hydroxide (KOH), Ethylene Glycol.

Protocol:

-

Suspend 4-nitroisatin (10 mmol) in ethylene glycol (30 mL).

-

Add hydrazine hydrate (20 mmol) dropwise at room temperature.

-

Heat the mixture to 100°C for 1 hour (formation of hydrazone).

-

Add KOH pellets (40 mmol) cautiously.

-

Raise temperature to 160°C and reflux for 4 hours. Note: Evolution of

gas indicates progress. -

Cool to RT, pour into ice-water (100 mL), and acidify with HCl (6N) to pH 3.

-

Filter the yellow precipitate (4-nitroindolin-2-one ). Yield typically 60-75%.

Step 2: Selective Reduction of Nitro Group

-

Logic: Standard catalytic hydrogenation (

) is effective here. The lactam is stable under these conditions. -

Reagents: 10% Pd/C, Methanol, Hydrogen gas (balloon).

Protocol:

-

Dissolve 4-nitroindolin-2-one (5 mmol) in Methanol (50 mL).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

atmosphere (1 atm) for 12 hours at RT. -

Filter through Celite to remove catalyst.

-

Concentrate in vacuo to afford 4-aminoindolin-2-one as a tan solid.

-

Validation: Check LC-MS for M+1 = 149.1.

-

Step 3: Functionalization (The "Handle")

-

Logic: The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent lactam ring, but it can still participate in amide couplings or reductive aminations.

-

Application: Reaction with an acid chloride (e.g., acryloyl chloride for covalent inhibitors) or reductive amination with a solubilizing aldehyde.

Figure 2: Synthetic workflow from isatin precursor to the amino-oxindole scaffold.

Part 3: Biological Validation (Assay Protocols)

Once the scaffold is functionalized (e.g., 4-amido-3-benzylidene oxindole), its potency must be validated. We utilize the ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity and resistance to compound fluorescence interference (common with oxindoles).

ADP-Glo™ Assay Protocol

-

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Reagents:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50 -

Substrate: Poly(Glu, Tyr) 4:1 (generic TK substrate) or specific peptide.

-

ATP: Ultrapure (10

M final).

Procedure:

-

Compound Prep: Prepare 3x serial dilutions of the 4-aminooxindole derivative in DMSO. Transfer 250 nL to a 384-well white plate.

-

Enzyme Addition: Add 2.5

L of Kinase (e.g., VEGFR2, 2 ng/well) in Kinase Buffer. Incubate 10 min at RT. -

Substrate Initiation: Add 2.5

L of ATP/Substrate mix. -

Reaction: Incubate at RT for 60 minutes.

-

Termination (ADP-Glo): Add 5

L of ADP-Glo™ Reagent. Incubate 40 min (depletes remaining ATP). -

Detection: Add 10

L of Kinase Detection Reagent. Incubate 30 min (converts ADP -> ATP -> Light). -

Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis:

-

Calculate % Inhibition relative to DMSO (0%) and Staurosporine (100%).

-

Fit curves using a 4-parameter logistic model to determine

.

Part 4: Comparative Data & SAR

The following table summarizes the theoretical advantage of the 4-amino scaffold compared to traditional 5-substituted oxindoles (based on structural modeling and analog series).

| Feature | 5-Fluoro-Oxindole (Sunitinib-like) | 4-Amino-Oxindole (Novel Scaffold) |

| Hinge Binding | Strong (Glu/Leu) | Strong (Glu/Leu) |

| Solvent Access | Poor (Buried) | Excellent (Direct Vector) |

| Solubility | Low (Requires pyrrole tail) | High (Amine is intrinsically polar) |

| Selectivity | Low (Promiscuous TK inhibitor) | Tunable (Via P-loop interactions) |

| Synthetic Access | High (Commercial anilines) | Moderate (Requires Isatin reduction) |

References

-

Structural Basis of Oxindole Binding

- Title: ADP-Glo™ Kinase Assay Systems Technical Manual.

-

Synthetic Route (Isatin Reduction)

- Title: Oxindole synthesis via polar–radical crossover of ketene-derived amide enol

- Source: Nature Communic

-

URL:[Link]

-

Sunitinib Pharmacology (Comparator)

- Title: Sunitinib: A Multi-targeted Receptor Tyrosine Kinase Inhibitor in the Era of Targeted Cancer Therapies.

- Source: Clinical Cancer Research.

-

URL:[Link]

Sources

The Evolution of 4-Aminoindolin-2-one in Dopamine Agonist Research

The following technical guide details the historical and pharmacological evolution of the 4-aminoindolin-2-one scaffold (specifically its 4-aminoalkyl derivatives) in the development of non-ergoline dopamine agonists.

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology Focus: SK&F 101468 (Ropinirole) and the Indolone Bioisostere

Executive Summary: The Non-Ergoline Shift

In the late 1970s and early 1980s, dopamine agonist therapy for Parkinson’s Disease (PD) was dominated by ergoline derivatives like bromocriptine. While effective, these compounds carried significant risks of fibrosis (retroperitoneal and valvular) due to their complex pharmacology and serotonergic activity.

The search for a "cleaner" agonist led researchers to explore bioisosteres of the dopamine catechol pharmacophore. The 4-aminoindolin-2-one (or 4-aminooxindole) core emerged as a pivotal scaffold. Unlike the rigid tetracyclic ergolines, the indolone core offered a simplified, flexible template that mimicked the hydrogen-bonding potential of the catechol ring without the oxidative instability of the catechol hydroxyls.

This research culminated in the discovery of SK&F 101468 (Ropinirole) , a potent D2/D3-selective agonist. The history of this molecule is a masterclass in scaffold hopping—moving from the natural ligand (dopamine) to a synthetic mimic (indolone) to optimize bioavailability and selectivity.

Chemical Genesis: The Indolone Scaffold

The core challenge in dopamine agonist design is replicating the interaction between the catechol hydroxyls of dopamine and the serine residues (Ser5.42, Ser5.46) in the D2 receptor binding pocket.

Bioisosteric Logic

Researchers hypothesized that the indolin-2-one system could function as a bioisostere for the catechol ring:

-

The Side Chain (Position 4): A dipropylaminoethyl chain at C4 mimics the ethylamine tail of dopamine.

-

The Lactam (Position 1 & 2):

-

The NH at position 1 acts as a Hydrogen Bond Donor (mimicking the meta-hydroxyl of dopamine).

-

The C=O at position 2 acts as a Hydrogen Bond Acceptor (mimicking the para-hydroxyl of dopamine).

-

This substitution was critical. Unlike catechols, the indolone lactam is resistant to Catechol-O-Methyltransferase (COMT) and oxidation, significantly improving oral bioavailability and duration of action.

Synthesis of the Core (The Gallagher Route)

The seminal work by Gallagher et al. (1985) established the synthetic pathway for these 4-substituted indolones. The synthesis avoids the instability of direct catechol manipulation by building the indolone ring around the requisite functionality.

Figure 1: Synthesis of SK&F 101468 (Ropinirole)

The following diagram illustrates the "Reissert indole" inspired pathway used to construct the 4-substituted indolone core.[1][2]

Caption: Synthetic evolution from nitrobenzoic acid precursors to the active 4-aminoalkylindolone agonist (Ropinirole).

Pharmacological Profile & Mechanism

The "4-amino" nomenclature often causes confusion. In the context of active agonists, it refers to the 4-(2-aminoethyl) substitution pattern. The direct 4-aminoindolin-2-one (amine on the ring) is primarily a precursor. The active pharmacophore requires the amine to be extended on an ethyl chain to reach the conserved Aspartate (Asp3.32) residue in the GPCR transmembrane domain.

Receptor Selectivity (D2 vs D3)

The 4-substituted indolone series displays a unique selectivity profile compared to ergolines.

| Compound | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | Selectivity (D3/D2) | Notes |

| Dopamine | 474 | 27 | ~17 | Endogenous ligand |

| Bromocriptine | 2.5 | 5.0 | 0.5 | Ergoline (fibrotic risk) |

| Ropinirole | 29 | 2.2 | ~13 | Indolone (Non-ergoline) |

| Pramipexole | 3.9 | 0.5 | ~8 | Aminobenzothiazole |

Data summarized from Eden et al. (1991) and subsequent binding studies.

Key Insight: Ropinirole (the lead indolone) exhibits high selectivity for the D3 receptor over D2, though it acts as a functional agonist at both. This D3 preference is thought to contribute to its efficacy in treating motor symptoms while potentially modulating mood and motivation pathways in the limbic system.

Mechanism of Action Diagram

The following logic map explains why the 4-indolone scaffold works, mapping chemical features to biological responses.

Caption: Mechanistic mapping of the indolone scaffold features to D2/D3 receptor activation pathways.

Technical Protocol: The "Gallagher" Validation

For researchers replicating historical SAR data, the Prejunctional Dopamine Receptor Assay (Rabbit Ear Artery) was the gold standard used to validate the 4-aminoindolin-2-one derivatives before modern radioligand binding became ubiquitous.

Protocol: Isolated Rabbit Ear Artery Assay

This assay measures the ability of a compound to inhibit varying sympathetic nerve stimulation, a proxy for D2-autoreceptor agonism.

Reagents & Setup:

-

Tissue: Proximal central ear artery (2.5 cm) from New Zealand White rabbits.

-

Buffer: Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2).

-

Instrumentation: Grass S88 stimulator, isometric force transducers.

Step-by-Step Methodology:

-

Preparation: Mount artery segments between parallel platinum electrodes in 10 mL organ baths maintained at 37°C. Apply 1g resting tension.

-

Equilibration: Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.

-

Stimulation (Control): Apply electrical field stimulation (trains of 5-10 pulses at 10 Hz, 60V, 1ms duration) every 5 minutes until constrictor responses are consistent (<5% variation).

-

Agonist Application: Add the test compound (e.g., Ropinirole HCl) cumulatively (1 nM to 10 µM).

-

Measurement: Record the inhibition of the electrically induced constriction.

-

Antagonist Confirmation: To verify dopaminergic mechanism, repeat in the presence of (S)-Sulpiride (a selective D2 antagonist). If the inhibition is reversed, the compound is a confirmed D2 agonist.

Causality Check:

-

Why this assay? It specifically targets prejunctional D2 receptors on sympathetic nerves. Post-junctional alpha-adrenergic effects are ruled out by the specific reversal with Sulpiride.

References

-

Gallagher, G., Lavanchy, P. G., Wilson, J. W., Hieble, J. P., & DeMarinis, R. M. (1985).[3][4] 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone: a prejunctional dopamine receptor agonist.[1][3][4][5][6][7][8] Journal of Medicinal Chemistry.

-

Eden, R. J., et al. (1991). Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist. Pharmacology Biochemistry and Behavior.[9]

-

Coldwell, M. C., et al. (1999). Characterization of the binding of [3H]-ropinirole to human dopamine D2 and D3 receptors. British Journal of Pharmacology.[10]

-

Swartz, M. (2018). Dopamine Agonists in the Treatment of Parkinson's Disease. Neurotherapeutics.[9][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ropinirole - Wikipedia [en.wikipedia.org]

- 4. Developing Photoaffinity Probes for Dopamine Receptor D2 to Determine Targets of Parkinson’s Disease Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pavilionhealthtoday.com [pavilionhealthtoday.com]

- 10. mdlinx.com [mdlinx.com]

- 11. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sourcing & Quality Validation of High-Purity 4-Aminooxindole HCl

An in-depth technical guide on the commercial sourcing, quality validation, and handling of 4-Aminooxindole Hydrochloride , a critical heterocyclic building block in medicinal chemistry.

A Technical Guide for Medicinal Chemists and Procurement Specialists

Executive Summary: The Scaffold & The Challenge

4-Aminooxindole Hydrochloride (4-Amino-1,3-dihydro-2H-indol-2-one HCl) is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., VEGFR, CDK) and poly-ADP-ribose polymerase (PARP) inhibitors. Unlike its more common isomers (5-amino or 6-aminooxindole), the 4-amino variant offers a unique vector for extending the pharmacophore into the solvent-exposed regions of ATP-binding pockets.

However, sourcing high-purity (>98%) material presents specific challenges:

-

Regioisomeric Impurities: Synthetic routes often yield mixtures of 4-, 5-, and 6-amino isomers which are difficult to separate by standard recrystallization.

-

Oxidative Instability: The electron-rich aniline moiety combined with the lactam ring makes the free base prone to oxidation (forming isatins) and polymerization. The Hydrochloride (HCl) salt form is preferred for improved stability and solubility.

-

Supply Chain Opacity: Many "suppliers" are merely traders. Identifying the actual manufacturer is critical for ensuring batch-to-batch consistency.

This guide outlines the technical criteria for selecting suppliers, validating material quality, and handling this sensitive reagent.

Technical Specifications & Critical Quality Attributes (CQA)

When drafting a Request for Quote (RFQ) or evaluating a Certificate of Analysis (CoA), the following specifications are non-negotiable for pharmaceutical-grade research.

Chemical Identity[1][2][3][4][5][6]

-

Chemical Name: 4-Amino-1,3-dihydro-2H-indol-2-one Hydrochloride

-

CAS Number (Free Base): 20870-76-2 (Note: The HCl salt often lacks a unique CAS in public databases; reference the free base CAS + "HCl salt").

-

Molecular Formula:

-

Molecular Weight: 148.16 (Free Base) + 36.46 (HCl)

184.62 g/mol .

Specification Table

| Attribute | Acceptance Criteria (High Purity) | Method | Rationale |

| Appearance | Off-white to beige/tan powder | Visual | Dark brown/black indicates significant oxidation. |

| Purity (HPLC) | HPLC (UV 254 nm) | <98% risks side reactions in amide couplings. | |

| 1H-NMR | Conforms to structure; No isomeric peaks. | DMSO-d6 | Confirms 4-position substitution vs. 5/6-isomers. |

| Salt Stoichiometry | 0.95 – 1.05 eq HCl | Titration / Elemental | Excess HCl affects pH sensitive couplings; low HCl reduces stability. |

| Water Content | Karl Fischer | Hygroscopic nature can alter effective molecular weight. | |

| Residual Solvents | Conform to ICH Q3C | GC-HS | Common solvents: Ethanol, Ethyl Acetate. |

Supplier Landscape & Selection Strategy

The market for 4-aminooxindole HCl is divided into Catalog Suppliers (Stock) and Custom Synthesis CROs (Make-to-Order).

Tier 1: Validated Catalog Suppliers

These suppliers typically hold stock and have verified internal QC data.

-

Apollo Scientific (UK): Known for specialized fluorinated and heterocyclic building blocks. Often the primary source for this specific isomer.

-

Enamine (Ukraine/Latvia): Massive building block inventory; excellent for early-stage discovery quantities (mg to g scale).

-

Combi-Blocks (USA): Reliable stock of heterocycles with transparent pricing and purity data.

-

TCI Chemicals (Japan): High reliability, though often lists the free base; check specifically for HCl salt availability.

Tier 2: Aggregators & Traders

-

Sigma-Aldrich (MilliporeSigma): Often re-sells from Tier 1 sources. Good for logistics/compliance but higher cost.

-

Fisher Scientific / Alfa Aesar: Similar to Sigma; check "Thermo Scientific Chemicals" brand.

Sourcing Decision Logic

Use the following workflow to determine the appropriate sourcing channel based on your project phase.

Figure 1: Strategic sourcing decision tree for 4-Aminooxindole HCl.

Quality Control & Validation Protocol

Upon receipt of the material, do not rely solely on the vendor's CoA. The instability of the amine demands internal re-validation.

The "Isomer Trap"

The most critical failure mode is receiving the 5-amino or 6-amino isomer, or a mixture thereof. These isomers have identical Mass Spec (MS) profiles. 1H-NMR is the only rapid definitive identification method.

-

4-Amino Pattern: Look for a specific splitting pattern in the aromatic region (3 protons). The 4-amino group shields the C3 and C5 protons differently than the 5-amino group.

-

Diagnostic Shift: The C3-H (methylene of the lactam) often appears as a singlet around

3.4-3.5 ppm. In the 4-amino isomer, the proximity of the amine may cause subtle shifts or broadening compared to the 5-isomer.

QC Workflow

Figure 2: Incoming quality control (IQC) workflow for validating 4-aminooxindole HCl.

Handling, Storage & Stability

Stability Profile:

-

Light Sensitivity: High. The aniline moiety is photo-oxidizable.

-

Air Sensitivity: Moderate. Free base oxidizes rapidly; HCl salt is more stable but still susceptible over months.

-

Hygroscopicity: HCl salts can absorb atmospheric moisture, leading to "clumping" and hydrolysis risks.

Best Practices:

-

Storage: Long-term storage at -20°C under an inert atmosphere (Argon/Nitrogen) is mandatory.

-

Handling: Warm the vial to room temperature before opening to prevent water condensation on the cold solid.

-

Solution State: Do not store in DMSO or DMF for prolonged periods (>24h). Prepare solutions fresh for reactions.

Synthetic Application Context

4-Aminooxindole is typically used as a nucleophile. The amine at position 4 is less nucleophilic than a standard aniline due to the electron-withdrawing effect of the adjacent lactam carbonyl (though separated by carbons, the inductive effects and resonance of the fused ring system play a role).

Common Reaction: Amide coupling with carboxylic acids to form kinase inhibitor scaffolds.

Figure 3: Typical synthetic utility in drug discovery.

References

-

Apollo Scientific. Product Search: Oxindoles. Retrieved from

-

PubChem. Compound Summary: 4-Aminooxindole (Free Base). National Library of Medicine. Retrieved from

-

Badillo, J. J., et al. (2010).[1] Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development. Retrieved from

-

Enamine Store. Building Blocks: Heterocycles. Retrieved from

-

Combi-Blocks. Catalog Search: 4-Aminooxindole. Retrieved from

Sources

Methodological & Application

synthesis of 4-amino-1,3-dihydroindol-2-one from 2-methyl-3-nitrobenzoic acid

[3]

Strategic Analysis & Retrosynthesis

The transformation of 2-methyl-3-nitrobenzoic acid (1) to 4-aminooxindole (4) requires the formation of a nitrogen-containing 5-membered ring fused to the benzene core. Unlike the isoindolinone route (which uses the carboxyl carbon as the carbonyl), the oxindole scaffold typically requires the nitrogen to be attached directly to the aromatic ring (at C1) and the carbonyl at C2.

The most robust synthetic pathway involves a Modified Leimgruber-Batcho Indole Synthesis followed by oxidation, or a Curtius Rearrangement strategy. We present the Modified Leimgruber-Batcho Route as it aligns with specific patent literature (e.g., US7662821B2) utilizing this starting material.

Reaction Pathway[2][3][4][5][6][7][8][9][10][11]

-

Esterification: Protection of the carboxylic acid.

-

Enamine Formation: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[3]

-

Reductive Cyclization: Reduction of the nitro group and simultaneous cyclization to the indole/oxindole core.

Detailed Experimental Protocol

Phase 1: Esterification

Objective: Convert 2-methyl-3-nitrobenzoic acid to Methyl 2-methyl-3-nitrobenzoate.

-

Reagents: 2-methyl-3-nitrobenzoic acid (1.0 equiv), Methanol (solvent/reactant), H₂SO₄ (catalytic) or SOCl₂ (1.2 equiv).

-

Procedure:

-

Dissolve 2-methyl-3-nitrobenzoic acid (e.g., 50 g) in anhydrous Methanol (500 mL).

-

Cool to 0°C. Add Thionyl Chloride (SOCl₂) dropwise over 30 minutes.

-

Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) until starting material is consumed.

-

Concentrate in vacuo to remove solvent.

-

Dissolve residue in EtOAc, wash with sat. NaHCO₃ and brine.[4]

-

Dry over Na₂SO₄ and concentrate to yield Methyl 2-methyl-3-nitrobenzoate as a pale yellow solid.

-

Phase 2: Enamine Condensation (Leimgruber-Batcho Step 1)

Objective: Activate the benzylic methyl group.

-

Reagents: Methyl 2-methyl-3-nitrobenzoate (1.0 equiv), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv), DMF (solvent).

-

Procedure:

-

Charge a reaction vessel with Methyl 2-methyl-3-nitrobenzoate (e.g., 16.4 g, 84 mmol) and anhydrous DMF (85 mL).

-

Add DMF-DMA (26.8 g, 225 mmol).

-

Heat the mixture to 130°C for 12 hours. The high temperature is critical to drive the condensation on the sterically crowded methyl group.

-

Observation: The solution will turn deep red/purple due to the formation of the enamine species (Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate).

-

Concentrate the mixture under reduced pressure to remove DMF and excess DMF-DMA.

-

Purification: Triturate the residue with Methyl tert-butyl ether (MTBE) or use directly in the next step if purity >90%.

-

Phase 3: Reductive Cyclization to 4-Aminooxindole

Objective: Reduce the nitro group and cyclize. Note: Standard Leimgruber-Batcho reduction (Zn/AcOH or H₂/Pd) typically yields an indole. To obtain the oxindole (indolin-2-one) directly or via the indole intermediate, controlled reductive hydrolysis is required.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

-

Procedure:

-

Dissolve the crude enamine intermediate from Phase 2 in Ethanol (200 mL) and Water (50 mL).

-

Add Ammonium Chloride (5.0 equiv) and Iron powder (5.0 equiv).

-

Heat to reflux (80°C) with vigorous stirring for 4 hours.

-

Mechanism: The nitro group is reduced to an amine.[5] The enamine moiety undergoes hydrolysis and intramolecular cyclization. In the presence of the ester group at C1 (from the starting material), the newly formed amine (at C3 relative to original acid) can attack the ester/enamine complex.

-

Workup: Filter the hot mixture through Celite to remove iron residues. Wash the cake with hot ethanol.

-

Concentrate the filtrate. Extract with Ethyl Acetate.[6][7][8]

-

Isolation: Purify by column chromatography (SiO₂, DCM/MeOH gradient).

-

Product: 4-amino-1,3-dihydroindol-2-one (4-Aminooxindole).

-

Data Summary & QC Specifications

| Parameter | Specification | Method |

| Appearance | Tan to brown solid | Visual |

| Melting Point | 205–208°C (Lit. varies by solv.) | Capillary |

| Mass Spec (ESI) | [M+H]⁺ = 149.16 Da | LC-MS |

| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, NH), 6.9-6.3 (m, 3H, Ar-H), 5.1 (s, 2H, NH₂), 3.4 (s, 2H, CH₂) | 400 MHz NMR |

| Purity | >95% | HPLC (254 nm) |

Pathway Visualization (Graphviz)

Caption: Synthetic pathway from 2-methyl-3-nitrobenzoic acid to 4-aminooxindole via modified Leimgruber-Batcho sequence.

Critical Safety & Handling

-